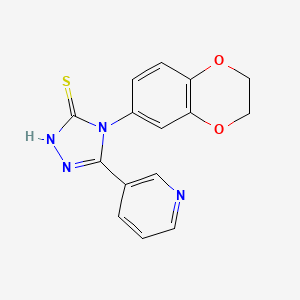![molecular formula C23H26ClNO3 B4327154 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4327154.png)
3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione
Overview
Description
3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione, also known as CBHPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBHPD belongs to the class of pyrrolidine-2,5-dione derivatives, which have shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione is not fully understood, but it is believed to involve the inhibition of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting histone deacetylases, 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione can increase the acetylation of histone proteins, leading to the activation of gene expression. This property of 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione makes it a potential candidate for the treatment of diseases that involve epigenetic dysregulation.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. Additionally, 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione has been shown to increase the acetylation of histone proteins, leading to the activation of gene expression. This property of 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione makes it a potential candidate for the treatment of diseases that involve epigenetic dysregulation.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione is its potential as a candidate for the treatment of diseases that involve epigenetic dysregulation. Additionally, 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. However, one of the limitations of 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione. One potential direction is to investigate the effects of 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione on epigenetic regulation in different cell types and in vivo models. Additionally, further studies are needed to determine the optimal dosage and administration route for 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione. Finally, the development of more efficient synthesis methods for 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione can improve its availability for scientific research.
Scientific Research Applications
3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione has shown potential in various scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. Several studies have reported the anti-inflammatory, analgesic, and antitumor activities of 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione. Additionally, 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in epigenetic regulation. This property of 3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione makes it a potential candidate for the treatment of cancer and other diseases that involve epigenetic dysregulation.
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-(3-hexoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO3/c1-2-3-4-5-13-28-21-8-6-7-20(16-21)25-22(26)15-18(23(25)27)14-17-9-11-19(24)12-10-17/h6-12,16,18H,2-5,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMHRBBETHOSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3'-acetyl-5'-(2-thienyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4327099.png)
![1-ethyl-4-isoxazol-5-yl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4327104.png)
![N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide](/img/structure/B4327108.png)
![8,10-dinitrobenzo[b][1,2,3]triazolo[4,5,1-jk][1,5]benzodiazepin-7(6H)-one](/img/structure/B4327109.png)
![8-(benzyloxy)-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B4327117.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-pyridin-2-ylacetamide](/img/structure/B4327122.png)
![4-{5-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4327128.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4327140.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4327144.png)


![2-[5-(2-thienyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4327156.png)
![4-{[(4-ethoxyphenyl)amino]carbonyl}-2,3-diphenylisoxazolidine-5-carboxylic acid](/img/structure/B4327159.png)